molecular formula C21H21N3O3S2 B049088 Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- CAS No. 120164-57-0

Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-

Cat. No. B049088
M. Wt: 427.5 g/mol
InChI Key: HYCUVDPNAOHKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- has various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of zinc ions. This compound has also been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism Of Action

The mechanism of action of Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is not fully understood. However, it is believed to act by binding to specific targets in cells, leading to the inhibition of cellular processes such as cell growth and division.

Biochemical And Physiological Effects

Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- in lab experiments is its fluorescent properties, which make it a useful tool for detecting specific ions or molecules. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-. One direction is to further investigate its potential as an anti-cancer agent, as well as its mechanism of action in cancer cells. Another direction is to explore its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease. Additionally, further research could be conducted to optimize the synthesis method for this compound, as well as to investigate its potential applications in other fields, such as materials science.
In conclusion, Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is a promising compound that has potential applications in various scientific research fields. Its fluorescent properties, anti-cancer potential, and antioxidant properties make it a useful tool for detecting specific ions or molecules and for the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- involves the reaction of 5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-amine with formaldehyde and benzenesulfonamide. This reaction yields the desired compound with a yield of approximately 65%.

properties

CAS RN

120164-57-0

Product Name

Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

4-[[(5-hydroxy-4-propan-2-ylbenzo[e][1,3]benzothiazol-2-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C21H21N3O3S2/c1-12(2)17-19(25)16-6-4-3-5-15(16)18-20(17)28-21(24-18)23-11-13-7-9-14(10-8-13)29(22,26)27/h3-10,12,25H,11H2,1-2H3,(H,23,24)(H2,22,26,27)

InChI Key

HYCUVDPNAOHKFS-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)O

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)O

synonyms

Benzenesulfonamide, 4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-

Origin of Product

United States

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